molecular formula C11H12OS B14639467 2-Propyl-1-benzothiophen-3(2H)-one CAS No. 54862-57-6

2-Propyl-1-benzothiophen-3(2H)-one

Cat. No.: B14639467
CAS No.: 54862-57-6
M. Wt: 192.28 g/mol
InChI Key: YTIPDCYVEOTGAX-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-propyl- is a heterocyclic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-3(2H)-one, 2-propyl- can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I) complexes. This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties . Another method involves the Friedel-Crafts acylation of aromatic substrates followed by cyclization reactions .

Industrial Production Methods

Industrial production of Benzo[b]thiophen-3(2H)-one, 2-propyl- typically involves large-scale cyclization reactions using metal catalysts. The use of electrochemical methods has also been explored for the synthesis of benzothiophene derivatives, offering a greener and more efficient approach .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3(2H)-one, 2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring participates in reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes.

Scientific Research Applications

Benzo[b]thiophen-3(2H)-one, 2-propyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-propyl- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-3(2H)-one, 2-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a drug candidate and its utility in materials science.

Properties

CAS No.

54862-57-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-propyl-1-benzothiophen-3-one

InChI

InChI=1S/C11H12OS/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h3-4,6-7,10H,2,5H2,1H3

InChI Key

YTIPDCYVEOTGAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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